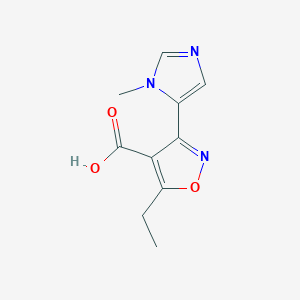

5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H11N3O3 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

5-ethyl-3-(3-methylimidazol-4-yl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H11N3O3/c1-3-7-8(10(14)15)9(12-16-7)6-4-11-5-13(6)2/h4-5H,3H2,1-2H3,(H,14,15) |

InChI Key |

PLSLYXSTKVOVRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method includes:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

Formation of the Isoxazole Ring: This can be synthesized by reacting hydroxylamine with α,β-unsaturated carbonyl compounds.

Coupling of Rings: The final step involves coupling the imidazole and isoxazole rings under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Products include oxidized derivatives of the imidazole ring.

Reduction: Products include alcohol derivatives of the carboxylic acid group.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of 5-ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid becomes evident when compared to related isoxazole derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

*Varied substituents in include aromatic amines (e.g., benzyl, phenyl).

Key Observations:

- Substituent Effects on Bioactivity : The target compound’s 1-methylimidazole group may facilitate stronger π-π stacking or hydrogen bonding compared to pyrazole (as in ) or simpler alkyl/aryl groups (e.g., carboxamides in ). This could enhance target selectivity in enzyme inhibition or receptor binding.

- Carboxylic Acid vs. The carboxamide derivatives in showed antinociceptive activity, suggesting that the target’s free carboxylic acid might modulate similar pathways with altered potency.

- Ethyl vs. Methyl/Amino Groups: The ethyl group at position 5 increases lipophilicity compared to methyl () or amino () substituents, which could enhance bioavailability or metabolic stability.

Physicochemical and Spectral Properties

- Melting Points : The methyl ester analogue in has a mp of 197–198°C, while carboxamides () likely exhibit lower melting points due to reduced crystallinity. The target’s carboxylic acid group may increase mp via hydrogen-bonded networks.

- Solubility : The carboxylic acid group enhances aqueous solubility compared to esters () but may limit blood-brain barrier penetration. Ethyl and 1-methylimidazole substituents could counterbalance this by increasing lipophilicity.

- Spectral Data : NMR data for similar compounds (e.g., ) suggest distinct shifts for imidazole protons (δ 7–8 ppm) and isoxazole methyl groups (δ 2–3 ppm). The target’s ethyl group would likely show characteristic triplet/q triplet patterns in the ^1^H NMR spectrum.

Biological Activity

5-Ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid, a compound belonging to the isoxazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial and immunomodulatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways for this compound are not extensively documented in the current literature, related isoxazole derivatives have been synthesized using various methods that may be adapted for this compound.

Antimicrobial Properties

Recent studies indicate that isoxazole derivatives exhibit significant antimicrobial activity. For instance, one study evaluated the antimicrobial effects of synthesized isoxazole compounds against various Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed considerable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | MSSA | 15 |

| This compound | MRSA | 12 |

| This compound | E. coli | 10 |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further research in antibiotic development.

Immunomodulatory Effects

In addition to antimicrobial properties, isoxazole derivatives have been studied for their immunomodulatory effects. A series of experiments demonstrated that certain derivatives could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This inhibition suggests potential applications in immunosuppressive therapies .

The mechanism of action appears to involve modulation of cytokine production, with some compounds reducing tumor necrosis factor-alpha (TNFα) levels in human blood cultures. This property could be beneficial in treating autoimmune diseases or transplant rejection scenarios.

Case Studies

Several case studies have highlighted the biological activity of isoxazole derivatives:

- Antimicrobial Efficacy : A study involving a series of isoxazole compounds showed varying degrees of effectiveness against clinical isolates of bacteria. The most potent compounds exhibited zones of inhibition comparable to standard antibiotics .

- Immunosuppressive Properties : Research on modified isoxazoles indicated that specific structural changes could lead to enhanced immunosuppressive activity. For example, compounds with electrophilic groups demonstrated significant reductions in PBMC proliferation, suggesting their potential as therapeutic agents in managing immune responses .

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the isoxazole ring via cyclization of precursor aldehydes or esters (e.g., Ethyl 5-formyl-3-methylisoxazole-4-carboxylate derivatives) under acidic or thermal conditions .

- Step 2 : Introduction of the 1-methyl-1H-imidazol-5-yl moiety through coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using palladium catalysts .

- Step 3 : Hydrolysis of the ethyl ester group to yield the carboxylic acid functionality under basic conditions (e.g., NaOH/EtOH reflux) .

Characterization : Intermediates are validated using NMR (¹H/¹³C), IR (to confirm ester/carboxylic acid groups), and LC-MS for purity. Final structure confirmation requires X-ray crystallography (as demonstrated in similar isoxazole derivatives) .

Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., ethyl group at δ ~1.2–1.4 ppm; imidazole protons at δ ~7.0–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–175 ppm .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3100 cm⁻¹ (imidazole C-H stretching) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities, as shown for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during imidazole-isoxazole coupling?

- Methodological Answer : Low yields often stem from steric hindrance or catalyst deactivation. Strategies include:

- Catalyst Screening : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for better coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .

- Temperature Control : Reactions performed at 80–100°C improve kinetics without degrading sensitive groups .

- Additives : Additives like K₂CO₃ or Cs₂CO₃ neutralize acidic byproducts, improving reaction efficiency .

Q. What strategies resolve contradictory data between computational modeling and experimental spectroscopic results?

- Methodological Answer : Contradictions may arise from solvent effects or conformational flexibility. Solutions include:

- Solvent Correction : Re-run computational models (e.g., DFT) with explicit solvent parameters (e.g., water or DMSO) .

- Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers or tautomeric shifts in the imidazole ring .

- Cross-Validation : Compare with alternative techniques (e.g., Raman spectroscopy or mass spectrometry) to confirm functional groups .

Q. How do substituents on the imidazole ring influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Monitor via HPLC for decomposition products .

- Substituent Effects : The 1-methyl group enhances steric protection against nucleophilic attack, while the carboxylic acid group increases solubility but may reduce stability in acidic media .

- Formulation Adjustments : Lyophilization or co-crystallization with stabilizing agents (e.g., cyclodextrins) mitigates hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.